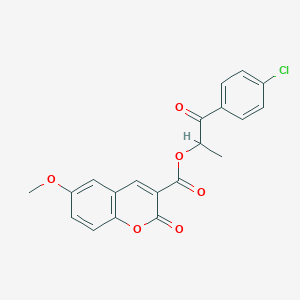

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

This compound features a 1-(4-chlorophenyl)-1-oxopropan-2-yl ester group linked to a 6-methoxy-2-oxo-2H-chromene-3-carboxylate moiety.

Properties

IUPAC Name |

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO6/c1-11(18(22)12-3-5-14(21)6-4-12)26-19(23)16-10-13-9-15(25-2)7-8-17(13)27-20(16)24/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUHIXGZCVINQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-(4-chlorophenyl)-1-oxopropan-2-ol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Structural and Spectral Comparisons

- Chlorophenyl vs. Methoxyphenyl : The electron-withdrawing Cl group in the target compound reduces electron density on the aromatic ring compared to the electron-donating OCH$_3$ group in the analog, affecting reactivity and solubility.

- Ester Component : The chromene carboxylate in the target introduces a rigid bicyclic structure with methoxy substitution at position 6, contrasting with the flexible phenylacetate esters in analogs. This rigidity may influence crystal packing and hydrogen-bonding patterns, as seen in studies on molecular aggregation .

Ionization and Analytical Behavior

- The target compound’s chromene moiety may enhance UV detectability compared to pyridazine derivatives like [1-(4-Methoxyanilino)-1-oxopropan-2-yl] 6-oxo-1-propylpyridazine-3-carboxylate, where the [M+H]$^+$ ion was absent in APCI-MS . The conjugated chromene system likely improves ionization efficiency, aiding mass spectral analysis.

Crystallographic and Computational Insights

- Tools like SHELX and ORTEP, widely employed for small-molecule refinement , would be critical for determining the target compound’s crystal structure. Hydrogen-bonding patterns, as analyzed in Etter’s graph-set approach , may reveal intermolecular interactions influencing stability and solubility.

Biological Activity

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, a compound belonging to the chromene family, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including neuroprotective, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be expressed as follows:

- Chemical Formula: C17H15ClO5

- Molecular Weight: 336.75 g/mol

This compound features a chromene backbone with a methoxy group and a chlorophenyl substituent, which are critical for its biological activity.

Neuroprotective Effects

Research indicates that derivatives of chromene compounds exhibit neuroprotective properties. A study highlighted the potential of similar compounds in protecting neuronal cells from oxidative stress and apoptosis, suggesting that the presence of the chromene moiety is beneficial for neuroprotection .

Anticancer Activity

The anticancer potential of chromene derivatives has been extensively studied. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression. For instance, a docking study revealed interactions with key proteins involved in cancer cell survival pathways .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines. In vitro studies have reported a significant reduction in the levels of TNF-alpha and IL-6 when treated with this compound, indicating its potential as an anti-inflammatory agent .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms:

Mechanistic Insights

Mechanistic studies using docking simulations have suggested that the compound interacts with specific targets such as protein kinases and apoptotic pathways. These interactions are crucial for its anticancer effects, as they may lead to the inhibition of tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate?

- Methodological Answer : The compound can be synthesized via esterification of 6-methoxy-2-oxo-2H-chromene-3-carbonyl chloride with 1-(4-chlorophenyl)-1-oxopropan-2-ol. Key steps include:

- Refluxing the acid chloride with the alcohol in dichloromethane using triethylamine as a base (to neutralize HCl byproducts).

- Purification via column chromatography (ethyl acetate/petroleum ether) and crystallization from mixed solvents (e.g., dichloromethane:methanol) .

- Critical Parameters : Solvent polarity (polar aprotic solvents enhance reaction rates), temperature control (60–80°C), and stoichiometric excess of the phenolic component to drive esterification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by substituents). ¹³C NMR identifies carbonyl carbons (δ 160–180 ppm) and ester linkages .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 415.1) and fragmentation patterns to confirm structural integrity .

- IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) distinguish functional groups .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals:

- Intermolecular Interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize the lattice, contributing to melting point and solubility .

- Dihedral Angles : The angle between the coumarin core and 4-chlorophenyl group (e.g., 22.6° in analogous structures) affects π-π stacking and bioavailability .

- Conformational Flexibility : Puckering parameters (e.g., envelope vs. half-chair conformations in cyclohexene derivatives) influence molecular recognition in biological assays .

Q. What methodological considerations are critical when refining the crystal structure using SHELX software?

- Methodological Answer :

- Disorder Modeling : Use PART and SUMP instructions in SHELXL to handle disordered atoms (e.g., rotating aryl groups) with occupancy refinement .

- Hydrogen Placement : Apply riding models for H atoms (C–H = 0.95 Å) with isotropic displacement parameters (Uiso = 1.2Ueq) unless hydrogen bonding is critical .

- Validation Tools : Utilize CHECKCIF/PLATON to resolve outliers in bond lengths/angles and verify Hirshfeld surface analysis for intermolecular interactions .

Q. How can regioselectivity challenges in modifying the coumarin core be addressed during derivatization?

- Methodological Answer :

- Directing Groups : The 6-methoxy group acts as an electron donor, directing electrophilic substitution to the 5- or 8-position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .

- Protection/Deprotection : Temporarily protect the ester group (e.g., silylation) to avoid side reactions during oxidation/reduction of the chromenone ring .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported dihedral angles between the coumarin and aryl rings across studies?

- Methodological Answer :

- Crystallization Conditions : Differences in solvent polarity (e.g., methanol vs. DMF) can induce conformational variations. Compare unit cell parameters (a/b/c axes) to assess packing effects .

- Refinement Protocols : Re-analyze raw diffraction data with consistent SHELX parameters (e.g., same weighting schemes, resolution limits) to minimize software-induced bias .

- Thermal Motion : High thermal displacement (B-factors > 5 Ų) in flexible regions may skew dihedral measurements. Apply TLS refinement to account for group motion .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structural Refinement

| Parameter | Value/Technique | Evidence Source |

|---|---|---|

| Space Group | Monoclinic (P21/c) | |

| Hydrogen Bonding | C–H···O (2.6–3.0 Å) | |

| Disorder Handling | PART/SUMP in SHELXL | |

| R-factor Threshold | R1 < 0.05 for high-resolution data |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Solvent | Dichloromethane (polar aprotic) | |

| Catalyst | Triethylamine (base) | |

| Reaction Time | 6–8 hours under reflux | |

| Purification | Column chromatography (EtOAc:hexane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.